Ethynyl Estradiol 3-Acetate
Overview
Description
Ethynyl Estradiol 3-Acetate, also known as this compound, is a useful research compound. Its molecular formula is C22H26O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Contraception and Thrombosis Risk Reduction
Ethinyl estradiol combined with cyproterone acetate in oral contraceptives has been found to effectively inhibit leukocyte migration through endothelial cell monolayers, potentially reducing the risk of thrombosis (Hofbauer et al., 1999).
Treatment of Hyperandrogenism and PCOS
It has been demonstrated to effectively reduce clinical and biochemical signs of female hyperandrogenism, and normalizes ovarian parameters in women with Polycystic Ovary Syndrome (PCOS) (Ragonesi et al., 1995).
Dermatological Applications
The combination of cyproterone acetate and ethynyl estradiol has been found effective in treating seborrhea, acne, hirsutism, and androgenic alopecia in women (Montero et al., 1981).
Detection of Estrogenic Activity
The 3-day uterotrophic assay using compounds like ethynyl estradiol has been used for detecting estrogenic activity in environmental chemicals, aiding in identifying potential reproductive disruptors (Laws et al., 2000).
Behavioral and Physiological Effects
Ethynyl estradiol has been shown to reduce food intake and stimulate sexual behavior in female rats, exhibiting stronger effects than mestranol (Spiteri et al., 1980).
Environmental Impact
17-ethynylestradiol (EE2) is a widespread environmental contaminant that can alter sex determination, delay sexual maturity, and decrease secondary sexual characteristics in exposed organisms, even at low concentrations (Aris et al., 2014).
Cholesterol Levels
Estradiol and mestranol (related to ethynyl estradiol) exhibit biphasic effects on serum cholesterol levels, with mestranol being significantly more potent in lowering cholesterol than estradiol (Ferreri & Naito, 1978).
Pharmacokinetics Studies
Studies have also explored the pharmacokinetics of ethynyl estradiol, such as its rapid clearance from the central compartment, suggesting differences in protein binding, tissue binding, metabolism, and distribution (Goldzieher et al., 1988).
Mechanism of Action
Target of Action
Ethynyl Estradiol 3-Acetate is a synthetic derivative of the naturally occurring estrogen hormone, estradiol . It primarily targets estrogen receptors in various tissues throughout the body. These receptors play a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics .
Mode of Action
This compound, like other estrogens, exerts its effects by binding to estrogen receptors. This binding triggers a series of cellular responses, including the transcription of target genes that lead to the physiological effects seen with estrogen . The ethynyl substitution at the C17α position enhances the oral bioavailability of the compound and increases its resistance to metabolism, making it more potent than estradiol .
Biochemical Pathways
The first enzyme in the metabolic pathway of this compound is 17β-hydroxysteroid dehydrogenase, which transforms 17β-estradiol into estrone . A CYP450 enzyme encoded by the edcA gene performs the second metabolic step, the 4-hydroxylation of estrone .
Pharmacokinetics
Ethinyl Estradiol 3-Acetate is designed to be more resistant to metabolism and has a higher bioavailability when taken orally compared to estradiol . This makes it more suitable for oral administration in contraceptive pills . .
Result of Action
The binding of this compound to estrogen receptors triggers a series of cellular responses, leading to various physiological effects. These effects include the regulation of the menstrual cycle, maintenance of pregnancy, and development of secondary sexual characteristics . It is also used in hormonal contraception, where it works by inhibiting ovulation and causing changes in the cervical mucus and endometrium that make it harder for sperm to reach the uterus and for a fertilized egg to attach to the uterus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found in surface waters in many countries, both above and below the predicted no effect concentration . This environmental presence can have adverse effects on aquatic biota . Furthermore, several treatment methods have been reported to reduce the levels of this compound in wastewater, thereby controlling its emissions into the environment .
Safety and Hazards
Future Directions
Ethinyl Estradiol 3-Acetate is used to treat symptoms of low estrogen levels in women who have been through menopause . It is also used to add estrogen to the body when the ovaries have been taken out or do not work the right way . Future research may focus on further understanding the regulatory network of estrogen synthesis and exploring potential treatments for estrogen-related diseases .
Biochemical Analysis
Biochemical Properties
Ethynyl Estradiol 3-Acetate, like its parent compound Ethinylestradiol, is an estrogen, or an agonist of the estrogen receptors, the biological target of estrogens like estradiol . It interacts with these receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These interactions play a crucial role in its function in biochemical reactions.
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with estrogen receptors. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause changes in the expression of genes regulated by estrogen receptors, thereby influencing various cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to estrogen receptors. This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level . The specific effects depend on the context, including the type of cell and the presence of other signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the stability of the compound, its degradation over time, and long-term effects on cellular function . For instance, the compound has been found to be stable under certain conditions, and its effects on cells can persist for extended periods .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, at low doses, it may have certain effects, while at high doses, it may have different or more pronounced effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, mainly by the enzyme CYP3A4 . The metabolites include Ethinylestradiol sulfate and others . These metabolic processes can influence the compound’s effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The specifics of this process can depend on factors such as the presence of transporters or binding proteins . The compound’s localization or accumulation within cells can also be influenced by these factors .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. For instance, after entering a cell, the compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other molecules and its overall effects on the cell .
Properties
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-4-22(24)12-10-20-19-7-5-15-13-16(25-14(2)23)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHONTIANOSNSAH-AANPDWTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628371 | |
Record name | (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5779-47-5 | |
Record name | (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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